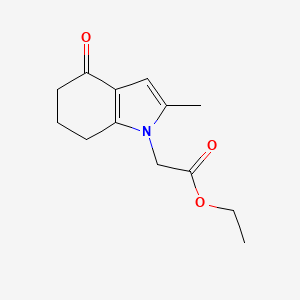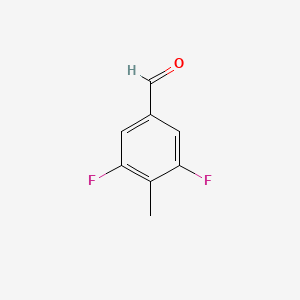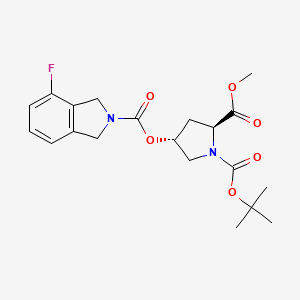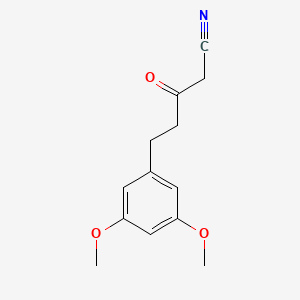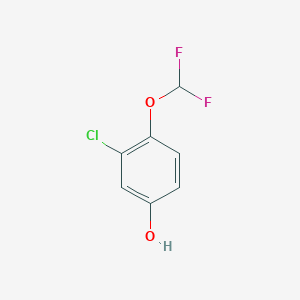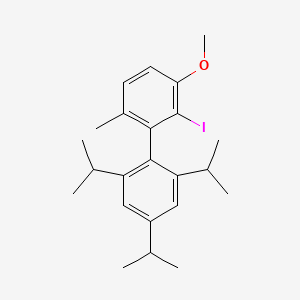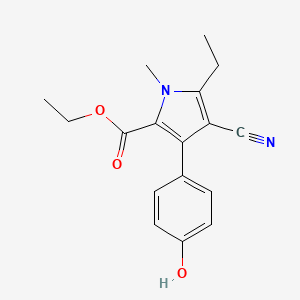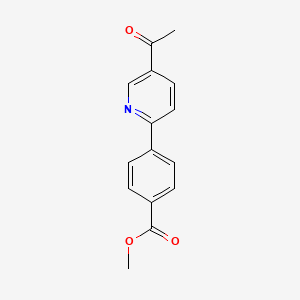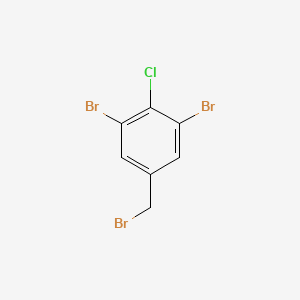
1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene
概要
説明
1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene: is an organic compound with the molecular formula C7H4Br3Cl It is a derivative of benzene, where three bromine atoms and one chlorine atom are substituted at specific positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the bromination of 2-chlorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated and chlorinated benzoic acids.
Reduction Reactions: Reduction of the bromine atoms can yield less brominated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce brominated and chlorinated benzoic acids.
- Reduction reactions result in less brominated benzene derivatives.
科学的研究の応用
Chemistry: 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It is also investigated for its potential use in drug development due to its unique chemical structure.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other advanced materials with specific properties.
作用機序
The mechanism of action of 1,3-dibromo-5-(bromomethyl)-2-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms on the benzene ring make it a reactive compound, capable of forming covalent bonds with nucleophiles. This reactivity is exploited in organic synthesis to introduce specific functional groups into target molecules. The compound’s halogen atoms also contribute to its ability to undergo electrophilic aromatic substitution reactions, further expanding its utility in chemical transformations.
類似化合物との比較
- 1,3-Dibromo-5-(dibromomethyl)benzene
- 1,4-Dibromo-2,5-bis(bromomethyl)benzene
- 1,4-Dibromo-2-(dibromomethyl)benzene
- 1,2-Bis(dibromomethyl)benzene
Uniqueness: 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This combination of halogens imparts distinct reactivity and properties compared to compounds with only bromine or chlorine substituents. The specific substitution pattern also influences the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
特性
IUPAC Name |
1,3-dibromo-5-(bromomethyl)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3Cl/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJVAQQJQXBJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
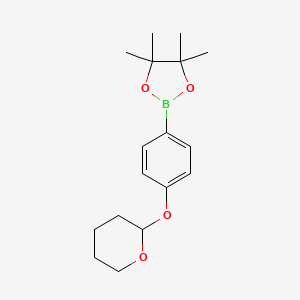
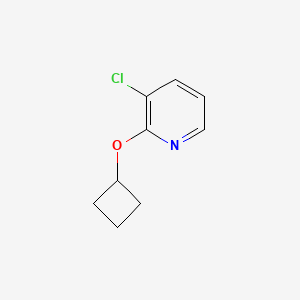
![2-Ethoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400469.png)

